molecular formula C31H20Na4O10 B12786854 1,2-Benzenedicarboxylic acid, 3,3'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt CAS No. 72066-81-0

1,2-Benzenedicarboxylic acid, 3,3'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt

Cat. No.: B12786854
CAS No.: 72066-81-0
M. Wt: 644.4 g/mol
InChI Key: FTXRWORPWZUFCS-UHFFFAOYSA-J
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Description

1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzenedicarboxylic acid core and phenyleneoxy groups linked by a methylethylidene bridge. The tetrasodium salt form enhances its solubility in water, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt typically involves the reaction of 1,2-benzenedicarboxylic acid with bisphenol A in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The final step involves the neutralization of the compound with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The phenyleneoxy groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenyleneoxy derivatives.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt involves its interaction with specific molecular targets. The phenyleneoxy groups can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
  • 1,2-Benzenedicarboxylic acid, polymer with 1,3-diisocyanatomethylbenzene
  • 1,4-Benzenedicarboxylic acid polymer with 1,2-ethanediol

Uniqueness

1,2-Benzenedicarboxylic acid, 3,3’-((1-methylethylidene)bis(4,1-phenyleneoxy))bis-, tetrasodium salt stands out due to its unique methylethylidene bridge and tetrasodium salt form, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.

Properties

CAS No.

72066-81-0

Molecular Formula

C31H20Na4O10

Molecular Weight

644.4 g/mol

IUPAC Name

tetrasodium;3-[4-[2-[4-(2,3-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate

InChI

InChI=1S/C31H24O10.4Na/c1-31(2,17-9-13-19(14-10-17)40-23-7-3-5-21(27(32)33)25(23)29(36)37)18-11-15-20(16-12-18)41-24-8-4-6-22(28(34)35)26(24)30(38)39;;;;/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39);;;;/q;4*+1/p-4

InChI Key

FTXRWORPWZUFCS-UHFFFAOYSA-J

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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